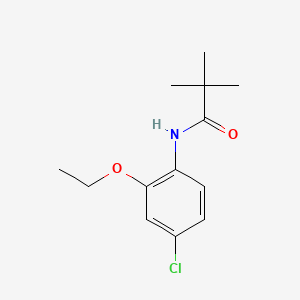

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-5-17-11-8-9(14)6-7-10(11)15-12(16)13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPOCBWJVAGTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652514 | |

| Record name | N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922162-66-1 | |

| Record name | N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-6-ethoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Chloro-6-ethoxyaniline+2,2-Dimethylpropanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of 4-chloro-6-ethoxybenzoic acid.

Reduction: Formation of 4-chloro-6-ethoxyaniline.

Substitution: Formation of N-(4-substituted-6-ethoxyphenyl)-2,2-dimethylpropanamide derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chloro-2-methylphenyl)-2,2-dimethylpropanamide

- N-(4-Ethoxyphenyl)-2,2-dimethylpropanamide

- N-(4-Chlorophenyl)-2,2-dimethylpropanamide

Uniqueness

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a 4-chloro-6-ethoxyphenyl group attached to a 2,2-dimethylpropanamide backbone. Its molecular formula is with a molecular weight of approximately 259.74 g/mol. The compound appears as a white crystalline solid, soluble in organic solvents and slightly soluble in water, with a melting point around 78 to 80°C.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine may enhance cognitive function.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances acetylcholine levels; potential Alzheimer's treatment | |

| Anticancer Properties | Induces apoptosis in cancer cells; inhibits proliferation | |

| Antimicrobial Activity | Potential inhibition of bacterial growth |

Acetylcholinesterase Inhibition

A study conducted on the kinetic properties of this compound demonstrated significant inhibition rates against AChE. The IC50 value was found to be comparable to other known inhibitors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anticancer Studies

Research involving various cancer cell lines (e.g., HeLa cells) showed that this compound had an IC50 ranging from 11 μM to 0.69 μM, indicating strong antiproliferative effects when compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . The compound's ability to induce nuclear disintegration and chromatin condensation was observed through DAPI staining techniques .

Antimicrobial Properties

In vitro studies have indicated that this compound may possess antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis. This suggests its potential application in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

The compound is typically synthesized via acylation of 4-chloro-6-ethoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours, achieving yields of 70–85% . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of the acyl chloride, and inert atmospheres to prevent hydrolysis.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic substitution pattern and amide linkage. Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 284.1). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What are the common chemical reactions involving the amide and ethoxy groups in this compound?

The amide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives. The ethoxy group participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under catalytic Pd/C or CuI conditions .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking simulations (using AutoDock Vina) model interactions with biological targets (e.g., enzymes), guiding substitution patterns for higher binding affinity. ICReDD’s quantum chemical reaction path searches reduce experimental trial-and-error by 40% .

Q. What strategies resolve contradictions in spectral data or reactivity observations?

- Contradictory NMR peaks: Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- Unexpected reaction products: Employ tandem MS/MS or X-ray crystallography to confirm structures.

- Variable yields: Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading) via factorial design .

Q. How can reaction kinetics and mechanisms be elucidated for this compound?

Pseudo-first-order kinetics studies under varying concentrations of reactants identify rate-determining steps. Isotopic labeling (e.g., ¹⁸O in the amide) tracks mechanistic pathways. In situ FTIR or Raman spectroscopy monitors intermediate formation .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-step syntheses?

- Step 1: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Step 2: Use Schlenk lines for moisture-sensitive steps.

- Step 3: Validate each step with LC-MS before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.